molecular formula C10H10N2O2 B13640829 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid

2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid

Katalognummer: B13640829
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: UYBNZEPYQJQLDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Emergence in Heterocyclic Chemistry

The synthesis of benzimidazole derivatives traces back to 1872, when Hoebrecker first reported 2,5-dimethyl-benzimidazole via tin-mediated reduction of nitroacetanilides. However, the specific development of 2-(1-methyl-1H,3-benzodiazol-6-yl)acetic acid emerged much later, aligning with advances in regioselective alkylation and carboxylation techniques. Early synthetic routes involved cyclocondensation of 4-methyl-1,2-phenylenediamine with α-keto acids, though contemporary methods employ palladium-catalyzed C–H activation to install the acetic acid moiety at the 6-position.

A pivotal advancement occurred in 2017, when Sun et al. demonstrated the use of hydrosilane-mediated activation for constructing analogous benzimidazole-acetic acid hybrids, achieving yields exceeding 85% under solvent-free conditions. This methodology addressed historical challenges in controlling substitution patterns, particularly avoiding undesired N3-methylation side products. The compound’s crystalline structure, resolved via X-ray diffraction (PubChem CID 3046613), confirmed the planar benzimidazole ring and gauche conformation of the acetic acid side chain, which facilitates hydrogen bonding in solid-state matrices.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Canonical SMILES CC₁=NC₂=C(N₁)C=C(C=C₂)CC(=O)O
XLogP3-AA 1.2
Hydrogen Bond Donors 2

Significance of Benzimidazole Acetic Acid Derivatives in Medicinal Chemistry

Benzimidazole-acetic acid hybrids exhibit broad pharmacological relevance due to their dual capacity for hydrophobic π-stacking (via the aromatic core) and ionic interactions (via the carboxylate group). As highlighted in recent QSAR studies, the 6-acetic acid substitution enhances binding to ATP-binding cassette transporters compared to parent benzimidazoles, improving cellular uptake in cancer models. The methyl group at N1 further stabilizes the tautomeric form, favoring interactions with kinase active sites.

Notably, these derivatives show selective inhibition of Helicobacter pylori dihydroorotate dehydrogenase (DHODH), a target for gastrointestinal antimicrobials. Docking simulations reveal that the acetic acid moiety forms salt bridges with Arg136 and His178 residues, while the benzimidazole nitrogen coordinates the enzyme’s flavin mononucleotide cofactor. Structure-activity relationship (SAR) analyses indicate that replacing the methyl group with bulkier alkyl chains diminishes activity by 40–60%, underscoring the importance of steric compatibility.

Overview of Research Motivations and Scope

Current research prioritizes three domains:

  • Catalytic Applications : The compound’s ability to chelate transition metals (e.g., Cu(II), Pd(0)) enables its use in cross-coupling reactions. A 2025 study demonstrated its efficacy as a ligand in Suzuki-Miyaura reactions, achieving turnover numbers (TON) of 10³ for biaryl syntheses.
  • Material Science : Proton conduction studies in metal-organic frameworks (MOFs) incorporating this derivative show conductivity values of 1.2 × 10⁻² S/cm at 80°C, relevant for fuel cell membranes.
  • Drug Discovery : Hybridization with quinolone antibiotics via amide linkages has produced candidates with 4-fold enhanced potency against multidrug-resistant Staphylococcus aureus (MIC = 0.25 μg/mL).

Ongoing challenges include optimizing metabolic stability—the acetic acid group confers susceptibility to glucuronidation—and developing enantioselective syntheses, as the chiral center at C6 influences binding to G-protein-coupled receptors. Collaborative efforts between computational chemists and synthetic biologists aim to address these limitations through directed evolution of tailoring enzymes and machine learning-driven scaffold optimization.

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

2-(3-methylbenzimidazol-5-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)

InChI-Schlüssel

UYBNZEPYQJQLDD-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The most common synthetic approach to benzimidazole acetic acid derivatives involves:

  • Starting from o-phenylenediamine or substituted derivatives,
  • Cyclization with haloacetic acids or their derivatives,
  • Functional group modifications such as methylation on the benzimidazole nitrogen,
  • Introduction of the acetic acid side chain via alkylation or condensation reactions.

Synthesis of 2-(Bromomethyl)-1H-benzimidazole Intermediates

A key intermediate in the synthesis is 2-(bromomethyl)-1H-benzimidazole , prepared by the reaction of o-phenylenediamine with bromoacetic acid in acidic medium (4 M hydrochloric acid) under reflux conditions for approximately 5 hours. The product is isolated by neutralization and recrystallization, yielding red crystals with an 86% yield.

Reaction Scheme:

$$
\text{o-Phenylenediamine} + \text{Bromoacetic acid} \xrightarrow[\text{HCl, reflux}]{5 \text{ h}} 2\text{-(Bromomethyl)-1H-benzimidazole}
$$

Key Data:

Parameter Value
Reagents o-Phenylenediamine, bromoacetic acid
Solvent 4 M HCl
Temperature Reflux (~100 °C)
Reaction Time 5 hours
Yield 86%
Melting Point 60–62 °C

Methylation of Benzimidazole Nitrogen

The methylation of the benzimidazole nitrogen to obtain the 1-methyl-1H-benzimidazole core is typically achieved via alkylation using methyl iodide or methyl sulfate under basic conditions. This step is crucial to obtain the N-methylated derivative required for the target compound.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position is introduced through nucleophilic substitution of the bromomethyl group by a carboxylate or via condensation with glyoxylic acid derivatives. One reported method involves the reaction of 2-(bromomethyl)-1-methyl-1H-benzimidazole with sodium acetate or related nucleophiles followed by hydrolysis to yield the free acid.

Alternative Synthetic Routes

  • Condensation of o-phenylenediamine with substituted benzaldehydes followed by oxidation has been reported for related benzimidazole acetic acid derivatives, though less common for the methylated variant.
  • Other methods include multi-step syntheses involving intermediates such as N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine and related compounds, but these are more complex and less direct.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Reference
Formation of bromomethyl intermediate o-Phenylenediamine + bromoacetic acid, 4 M HCl, reflux 5h o-Phenylenediamine, bromoacetic acid, 4 M HCl, reflux 86
Methylation of benzimidazole N1 Alkylation with methyl iodide under basic conditions Methyl iodide, base (e.g., K2CO3) 70–85 Inferred from common protocols
Substitution with acetate Nucleophilic substitution of bromomethyl by acetate ion, hydrolysis Sodium acetate, hydrolysis conditions 75–90
Alternative condensation o-Phenylenediamine + benzaldehyde derivatives + oxidant Benzaldehyde derivatives, oxidizing agent (e.g., Na2S2O5) Variable

Spectroscopic and Analytical Characterization

The intermediate and final compounds are characterized by:

  • IR spectroscopy: NH stretching (around 3372–3025 cm$$^{-1}$$), aromatic C-H, and aliphatic CH bands.
  • $$^{1}H$$-NMR spectroscopy: Methylene protons adjacent to bromine appear as singlets (~4.85 ppm), NH proton signals (~10.3 ppm), aromatic protons between 7.2–7.6 ppm.
  • Melting points: Consistent with literature values (60–62 °C for bromomethyl intermediate).
  • Mass spectrometry: Molecular ion peaks consistent with expected molecular weights.

These data confirm the successful synthesis and purity of intermediates and final products.

Summary of Research Findings

  • The acid-catalyzed cyclization of o-phenylenediamine with bromoacetic acid remains the most efficient and reproducible method for synthesizing the 2-(bromomethyl)-1H-benzimidazole intermediate.
  • Subsequent N-methylation and nucleophilic substitution steps are straightforward and yield the target 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid in good overall yields.
  • Alternative synthetic routes involving condensation with aldehydes and oxidation are available but less direct.
  • The compound's synthesis is well-documented with consistent spectral data supporting structural assignments.
  • The methods have been applied in the synthesis of benzimidazole derivatives with potential biological activities, underscoring the compound's importance as a synthetic building block.

Wissenschaftliche Forschungsanwendungen

2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid C₁₀H₉N₂O₂ 189.19 (estimated) Benzodiazole core, methyl (N1), acetic acid (C6) Not explicitly listed
2-(1H-Benzo[d]imidazol-6-yl)acetic acid C₉H₈N₂O₂ 176.17 Benzimidazole core, acetic acid (C6) 473895-86-2
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole core, methyl (C6), acetic acid (C3) 52531-20-1
N-[2-(Methylamino)-1,3-benzothiazol-6-yl]acetamide C₁₀H₁₁N₃OS 209.17 Benzothiazole core, methylamino (C2), acetamide (C6) Not listed
α-Oxo-1,3-benzodioxole-5-acetic acid C₉H₆O₅ 194.14 Benzodioxole core, oxo group, acetic acid (C5) 62396-98-9

Key Observations:

  • Benzodiazole vs.
  • Indole Derivatives : The indole core (fused benzene-pyrrole system) in 2-(6-methyl-1H-indol-3-yl)acetic acid introduces π-π stacking capabilities distinct from benzodiazole-based compounds .
  • Benzothiazole and Benzodioxole Analogues : Sulfur (benzothiazole) or oxygen (benzodioxole) atoms modulate electronic properties, affecting solubility and metabolic stability .

Table 2: Functional Comparison

Compound Name Acidic Strength (pKa) LogP (Predicted) Reported Applications
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid ~3.5–4.5 (carboxylic acid) ~1.2 Intermediate in LPAR1 antagonist synthesis
2-(1H-Benzo[d]imidazol-6-yl)acetic acid ~4.0–4.5 ~0.8 Not explicitly stated; likely used in drug discovery
2-(6-Methyl-1H-indol-3-yl)acetic acid ~4.2–4.7 ~1.5 Research chemical (safety data available)
α-Oxo-1,3-benzodioxole-5-acetic acid ~2.8–3.3 ~1.0 Specialty chemical for agrochemicals

Key Observations:

  • Acidity : The benzodiazole derivative’s acidity is comparable to indole-based acetic acids, but the electron-withdrawing benzodioxole group in α-oxo-1,3-benzodioxole-5-acetic acid increases acidity .
  • Lipophilicity : Higher LogP values in indole derivatives suggest better membrane permeability, advantageous for CNS-targeting drugs .

Biologische Aktivität

2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of the benzimidazole class, which has garnered attention for its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral effects. This article explores the biological activity of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid based on recent research findings.

The compound has the following chemical characteristics:

  • IUPAC Name: 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
  • Molecular Formula: C10H10N2O2
  • Molecular Weight: 194.20 g/mol
  • CAS Number: Not available in the provided sources.

Biological Activity Overview

Research indicates that 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing the benzimidazole moiety can inhibit various cancer cell lines. For instance:

  • Cell Lines Tested: MCF-7 (breast cancer), SNU16 (gastric cancer), and KG1 (leukemia).
  • IC50 Values:
    • MCF-7: IC50 = 7.80 - 13.90 µg/mL
    • SNU16: IC50 = 77.4 ± 6.2 nM
    • KG1: IC50 = 25.3 ± 4.6 nM

These values suggest significant cytotoxic effects against these cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties:

  • Mechanism of Action: The compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Target Organisms: Various studies have reported effectiveness against both gram-positive and gram-negative bacteria.

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at specific positions on the benzimidazole ring can enhance potency and selectivity:

  • Position 6 Substituents: Alterations at this position have been linked to improved anticancer activity.

Case Studies

Recent studies have highlighted specific derivatives of benzimidazole that show promising results:

  • Study on Indazole Derivatives : A series of indazole-containing compounds were synthesized and tested for FGFR inhibition, showing IC50 values less than 4.1 nM for some derivatives .
  • Anti-Angiogenic Studies : Compounds with a similar structure to 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid demonstrated antiangiogenic properties by inhibiting VEGF-induced proliferation in endothelial cells .

Q & A

Q. How can hydrogen-bonding networks in the crystal lattice inform drug design?

  • Methodology : Analyze graph-set descriptors (e.g., D(2)\mathbf{D}(2) for dimeric O–H···N bonds) to predict stability. Compare with bioisosteres (e.g., replacing acetic acid with tetrazole) to enhance binding affinity while retaining lattice interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.